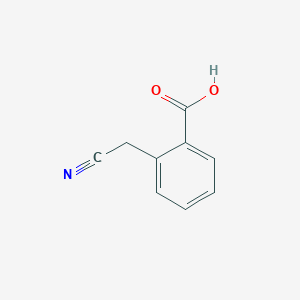

2-(Cyanomethyl)benzoic acid

Cat. No. B181525

Key on ui cas rn:

6627-91-4

M. Wt: 161.16 g/mol

InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07049473B2

Procedure details

5.0 g (37.3 mmol) of phthalide and 5.0 g (76.8 mmol) of potassium cyanide, finely ground with a mortar and under vigorous stirring, were heated to 180° C. for 3.5 h in an open round-bottom flask. In the course of this, the melt darkened in color and had solidified after the reaction time. The solid was dissolved in 50 ml of dist. H2O and the solution was extracted twice with 100 ml each time of ethyl acetate. The combined organic phases contain unconverted phthalide and were discarded. The aqueous phase was admixed with 5.0 g of FeSO4.7H2O in order to bind excess cyanide and acidified with concentrated HCl down to a pH of 2. The precipitated solid was filtered off with suction through a frit filled with kieselguhr and washed with ethyl acetate, and the filtrate was transferred to a separating funnel. After phase separation, the aqueous phase was extracted twice more with 100 ml each time of ethyl acetate, the combined organic phases were dried over MgSO4 and the solvent was removed under reduced pressure. 5.34 g (33.1 mmol, 88.7%) of o-cyanomethylbenzoic acid were obtained and were used for the following reaction without further purification.

Yield

88.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[C-:11]#[N:12].[K+]>>[C:11]([CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:1]([OH:3])=[O:2])#[N:12] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=O)OCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in 50 ml of dist

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

H2O and the solution was extracted twice with 100 ml each time of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated solid was filtered off with suction through a frit

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with kieselguhr

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was transferred to a separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After phase separation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted twice more with 100 ml each time of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phases were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC1=C(C(=O)O)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 33.1 mmol | |

| AMOUNT: MASS | 5.34 g | |

| YIELD: PERCENTYIELD | 88.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |